molecular formula C26H34N6O2S B2686411 N-(2-(4-ethylpiperazin-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242911-27-8

N-(2-(4-ethylpiperazin-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No. B2686411
M. Wt: 494.66
InChI Key: SAABGSJOLSDXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-ethylpiperazin-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H34N6O2S and its molecular weight is 494.66. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-ethylpiperazin-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-ethylpiperazin-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized a range of compounds with structural similarities to the specified chemical, aiming to evaluate their anticancer and anti-inflammatory properties. For instance, a study involved the synthesis of novel pyrazolopyrimidines derivatives to assess their anticancer and anti-5-lipoxygenase activities, highlighting the potential of these compounds in therapeutic applications (Rahmouni et al., 2016).

Antihypertensive Agents

Another area of research explored the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines, incorporating morpholine, piperidine, or piperazine moieties, to investigate their potential as antihypertensive agents. This work underscores the compound's relevance in cardiovascular research, demonstrating promising activity in in vitro and in vivo models (Bayomi et al., 1999).

Functional Uroselective Alpha 1-Adrenoceptor Antagonists

The development of arylpiperazines as alpha 1-adrenoceptor subtype-selective antagonists highlights the compound's utility in treating lower urinary tract symptoms. This research demonstrates the compound's pharmacological potential, particularly in addressing conditions related to the human lower urinary tract (Elworthy et al., 1997).

Analgesic Isothiazolopyridines

Investigations into the analgesic properties of isothiazolopyridines of Mannich base type provide insights into the compound's pain-relieving potential. The structural and molecular characterization of these compounds, including their synthesis and computational investigations, contributes to understanding their analgesic action (Karczmarzyk & Malinka, 2008).

Imaging Agents for Neuroinflammation

A novel approach involved synthesizing derivatives for PET imaging of IRAK4 enzyme in neuroinflammation, demonstrating the compound's application in diagnosing and understanding neuroinflammatory conditions (Wang et al., 2018).

properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O2S/c1-2-30-13-15-31(16-14-30)12-10-27-24(33)20-9-6-11-32(17-20)26-28-22-21(19-7-4-3-5-8-19)18-35-23(22)25(34)29-26/h3-5,7-8,18,20H,2,6,9-17H2,1H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAABGSJOLSDXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-ethylpiperazin-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

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